2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile
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Overview
Description
2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with acetonitrile in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional functional groups .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrazine: Similar structural properties but different functional groups.
Imidazo[1,2-a]pyrimidine: Used in drug development for various therapeutic areas
Uniqueness
2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile stands out due to its unique combination of structural features and functional groups, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N4 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine-8-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-5-12-3-2-10-7(4-9)8(12)11-6/h2-3,5H,1H3 |
InChI Key |
AFGTUKGQVDKMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)C#N |
Origin of Product |
United States |
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